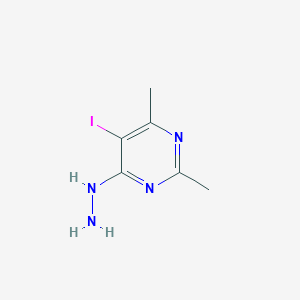

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-iodo-2,6-dimethylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMKHUMQFXRXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266217 | |

| Record name | 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454473-80-4 | |

| Record name | 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

This document provides an in-depth technical guide for the synthesis of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The guide is structured to deliver not just a protocol, but a foundational understanding of the synthesis, grounded in established chemical principles and supported by authoritative references.

Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its prevalence in the nucleobases of DNA and RNA.[1][2][3] This makes it a privileged structure for designing molecules that can interact with various biological targets.[1] Substituted pyrimidines, such as the target molecule this compound, are of particular interest. The trifunctional nature of this compound—featuring a nucleophilic hydrazino group, a bulky iodo substituent, and two methyl groups—offers a versatile platform for creating diverse molecular libraries. The hydrazino moiety can be used to construct fused heterocyclic systems like triazolopyrimidines, while the iodo atom serves as a handle for various carbon-carbon bond-forming cross-coupling reactions, enabling extensive structural diversification.

Synthesis Strategy and Mechanistic Rationale

The synthesis of this compound is achieved through a classical and robust reaction: the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor.

The SNAr Mechanism on an Electron-Deficient Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial as it polarizes the ring system, making the carbon atoms susceptible to attack by nucleophiles. The carbon at the C4 position, bonded to a chlorine atom, becomes a prime electrophilic site.

Hydrazine (H₂NNH₂), the chosen nucleophile, attacks this electrophilic carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which stabilizes the intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the final hydrazino-substituted product.

Caption: SNAr mechanism for the synthesis.

Materials and Precursor Synthesis

A self-validating protocol begins with well-characterized starting materials.

Required Reagents and Solvents

| Reagent/Solvent | Formula | CAS No. | Key Properties |

| 4-Chloro-5-iodo-2,6-dimethylpyrimidine | C₆H₆ClIN₂ | 83410-16-6 | Starting Material |

| Hydrazine Hydrate (~55-64%) | H₆N₂O | 7803-57-8 | Nucleophile, Corrosive, Toxic |

| Ethanol (200 Proof) | C₂H₅OH | 64-17-5 | Reaction Solvent |

| Deionized Water | H₂O | 7732-18-5 | Workup |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Drying Agent |

Synthesis of the Starting Material

The precursor, 4-Chloro-5-iodo-2,6-dimethylpyrimidine, can be synthesized from 2,6-dimethyl-5-iodo-4(3H)-pyrimidone.[4] This step typically involves treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for the hydrazinolysis of chloropyrimidines and related heterocycles.[2]

Safety Precautions: Handling Hydrazine

CAUTION: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5] All operations must be conducted in a certified chemical fume hood.[1] Personal protective equipment (PPE), including nitrile gloves, splash goggles, and a lab coat, is mandatory.[3][6] Anhydrous hydrazine can be explosive; always use its hydrate.[1]

Caption: General experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq, e.g., 2.68 g, 10 mmol).

-

Add ethanol (40 mL) to dissolve the starting material.

-

To the stirred solution, add hydrazine hydrate (5.0 eq, e.g., 2.5 mL, 50 mmol) dropwise at room temperature. The use of excess hydrazine ensures the complete consumption of the chloro-pyrimidine and drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 4-6 hours).

-

Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of ice-cold deionized water. The product should precipitate as a solid.

-

Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration.

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL) followed by one portion of cold diethyl ether (20 mL) to remove residual impurities.

-

Dry the product under vacuum to yield this compound. For higher purity, recrystallization from an appropriate solvent like ethanol/water can be performed.

Characterization and Data Analysis

Validation of the final product's identity and purity is critical. The following data are predicted based on the structure and spectral information of analogous compounds.[7][8][9][10]

| Property | Predicted Value |

| Molecular Formula | C₆H₉IN₄ |

| Molecular Weight | 264.07 g/mol [11] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a high-melting solid |

| Storage | Store at 2-8°C, sealed in a dry environment[11] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.5-8.0 ppm (s, 1H): -NH- (hydrazine)

-

δ ~4.0-4.5 ppm (br s, 2H): -NH₂ (hydrazine)

-

δ ~2.4 ppm (s, 6H): Two equivalent -CH₃ groups. The two methyl groups on the pyrimidine ring are in chemically equivalent environments and are expected to appear as a single sharp singlet.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160-165 ppm: C2 and C6 (carbons attached to nitrogen and methyl groups)

-

δ ~155-160 ppm: C4 (carbon attached to the hydrazino group)

-

δ ~80-90 ppm: C5 (carbon attached to iodine)

-

δ ~20-25 ppm: -CH₃ carbons

-

-

FT-IR (KBr, cm⁻¹):

-

3300-3100 cm⁻¹: N-H stretching vibrations (from -NH-NH₂)

-

~1620 cm⁻¹: N-H bending (scissoring) vibration

-

~1580, 1550 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring

-

~1450 cm⁻¹: -CH₃ asymmetric bending

-

-

Mass Spectrometry (EI):

-

m/z 264: [M]⁺ (Molecular ion peak)

-

m/z 249: [M-NH]⁺

-

m/z 137: [M-I]⁺

-

m/z 127: [I]⁺

-

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol and expected analytical data. The multi-functional nature of the target compound makes it a highly valuable intermediate for the development of novel therapeutic agents and other advanced chemical applications.

References

- Benchchem. (2025).

- Stahl, H. F. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines.

- Patel, R. V., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

- Nexchem Ltd. (n.d.).

- Environmental Health & Safety. (n.d.).

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

- ARKEMA. (2012).

- Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)

- Acros Organics. (2010).

- Ramasamy, R., & Ranjith kumar, R. (2016). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.

- Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan.

- Xu, H., et al. (2010). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o686.

-

SpectraBase. (n.d.). 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. ukm.my [ukm.my]

- 6. researchgate.net [researchgate.net]

- 7. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]

- 8. ijera.com [ijera.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 454473-80-4|4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine|BLDpharm [bldpharm.com]

An In-depth Technical Guide to 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We present its core physicochemical properties, a detailed, plausible synthetic pathway with step-by-step experimental protocols, and an analysis of its spectroscopic characteristics. Furthermore, this guide explores the molecule's reactivity, highlighting its potential as a versatile building block in drug discovery. The dual functionality of the nucleophilic hydrazino group and the synthetically versatile iodo-substituent opens avenues for the creation of diverse molecular scaffolds, particularly for targeting kinases and other key players in cellular signaling pathways. This document serves as a foundational resource for researchers aiming to leverage this and related pyrimidine derivatives in the development of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Modern Drug Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions with biological targets and to serve as a bioisosteric replacement for other aromatic systems, often enhancing a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The strategic functionalization of the pyrimidine core at its various positions allows for the fine-tuning of a compound's properties to achieve desired potency, selectivity, and metabolic stability.[1]

This compound (CAS No. 454473-80-4) is a trifunctional heterocyclic compound that embodies the principles of modern drug design. It incorporates:

-

A 2,6-dimethylpyrimidine core , which provides a stable and synthetically accessible framework.

-

A 4-hydrazino group , a versatile nucleophile and a precursor to various fused heterocyclic systems with known pharmacological activities.[4][5]

-

A 5-iodo substituent , which not only influences the electronic properties of the ring but also serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[6]

This unique combination of functional groups makes this compound a highly valuable, yet under-explored, building block for the synthesis of complex molecular architectures for drug discovery.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 454473-80-4 | |

| Molecular Formula | C₆H₉IN₄ | |

| Molecular Weight | 264.07 g/mol | |

| Appearance | Predicted to be a solid | |

| Melting Point | 157-159 °C | |

| SMILES | CC1=C(I)C(NN)=NC(C)=N1 | |

| InChI Key | Predicted based on structure | |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. |

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The overall synthetic workflow is depicted below:

Sources

- 1. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine, incorporates several key pharmacophoric features: a pyrimidine scaffold, a reactive hydrazino group, a bulky iodo substituent, and two methyl groups. Understanding the precise molecular structure and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development. This technical guide provides a detailed predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The methodologies and interpretations herein are grounded in established principles of spectroscopy and comparative analysis with closely related, characterized molecules, including 2-hydrazino-4,6-dimethylpyrimidine and various halogenated dimethylpyrimidines.[1][2][3][4]

Molecular Structure and Spectroscopic Workflow

The analytical workflow for characterizing a novel substituted pyrimidine like this compound involves a multi-technique approach to unambiguously determine its structure.

Sources

- 1. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 83410-16-6 | 4-Chloro-5-iodo-2,6-dimethyl-pyrimidine - Synblock [synblock.com]

- 3. 4-chloro-5-iodo-2,6-dimethylpyrimidine - C6H6ClIN2 | CSSB00011356833 [chem-space.com]

- 4. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey through drug discovery and development, impacting everything from in-vitro assay reliability to in-vivo bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. Given the novelty of this specific substituted pyrimidine, this document focuses on the foundational principles and robust experimental methodologies required to characterize its solubility profile in a range of common organic solvents. We will delve into the structural attributes of the molecule that govern its solubility, present detailed protocols for both kinetic and thermodynamic solubility determination, and offer insights into data interpretation and application. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility in Pyrimidine-Based Drug Discovery

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antiviral medications to anticancer drugs.[3][4] The pyrimidine ring system is a "privileged structure," frequently found in biologically active compounds due to its ability to engage in various interactions with biological targets.[5] The compound of interest, this compound, combines several key functional groups onto this core scaffold: a hydrazino group, an iodo substituent, and two methyl groups. Each of these moieties contributes to the molecule's overall physicochemical profile, making a systematic study of its solubility essential.

Low aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to poor absorption and erratic bioavailability.[2][6] While aqueous solubility is paramount for physiological compatibility, solubility in organic solvents is equally crucial for several stages of the drug development pipeline:

-

Synthesis and Purification: Selecting appropriate solvents is fundamental for achieving high yields and purity during synthesis and recrystallization.

-

Formulation Development: Organic solvents are often used in the preparation of various dosage forms, including amorphous solid dispersions to enhance solubility.[5]

-

In-Vitro Screening: Many high-throughput screening (HTS) assays require compounds to be initially dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), before being introduced to an aqueous buffer system.[1][7]

This guide will provide the necessary protocols to de-risk development by thoroughly characterizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is not yet publicly available, we can predict its general solubility behavior by analyzing its structural components.

-

Pyrimidine Core: The pyrimidine ring itself is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[3][8] This generally leads to moderate polarity.

-

Hydrazino Group (-NHNH2): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence is expected to enhance solubility in polar, protic solvents like methanol and ethanol.[9][10]

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals interactions. While it increases the molecular weight, its effect on polarity is complex. Halogen substitution can influence solubility in various ways depending on the overall molecular context.[11][12]

-

Dimethyl Groups (-CH3): The two methyl groups are nonpolar and will increase the lipophilicity of the molecule. This feature will likely enhance solubility in less polar organic solvents such as dichloromethane (DCM) and toluene, while potentially reducing aqueous solubility.[9][13]

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol, Ethanol | Polar, Protic | High | Capable of hydrogen bonding with the hydrazino group. |

| DMSO, DMF | Polar, Aprotic | High | Strong dipole moments can interact with the polar pyrimidine core and hydrazino group. |

| Acetonitrile (ACN) | Polar, Aprotic | Moderate | Less polar than DMSO/DMF, but should still effectively solvate the molecule. |

| Dichloromethane (DCM) | Nonpolar, Aprotic | Moderate to Low | The nonpolar methyl groups and the overall molecular size may allow for some solubility. |

| Toluene, Hexanes | Nonpolar, Aprotic | Low | The significant polarity from the pyrimidine ring and hydrazino group will likely limit solubility in highly nonpolar solvents. |

Experimental Determination of Solubility

A multi-faceted approach is recommended to fully characterize the solubility of this compound. This involves determining both its kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.[14]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[1][6] It reflects the compound's behavior in typical in-vitro screening conditions but can be influenced by the initial solvent and the rate of precipitation.

-

Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1][6] This value is independent of the dissolution method and represents the maximum concentration of the compound that can be dissolved in a given solvent under specific conditions (e.g., temperature, pressure).

The following diagram illustrates the conceptual difference between these two important parameters.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Analysis and Reporting

Solubility data should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was conducted. For a comprehensive analysis, it is recommended to test solubility across a range of solvents with varying polarities. [9]The results can be tabulated for easy comparison, as shown in the example below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

Conclusion

While direct solubility data for this compound is not yet established in the literature, this guide provides the scientific rationale and detailed experimental protocols necessary for its thorough characterization. By understanding the influence of the compound's functional groups and applying robust methodologies like the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development process, ultimately increasing the probability of translating a promising pyrimidine derivative into a viable therapeutic candidate.

References

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]

-

Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Pyrimidine. Wikipedia. Retrieved from [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC. Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]

-

Free radical scavenging properties of pyrimidine derivatives. (2012). PMC. Retrieved from [Link]

-

Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace. Retrieved from [Link]

-

Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space. Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved from [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link] सॉल्व.net/blog/compound-solubility-measurements-for-early-drug-discovery

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Retrieved from [Link]

-

Heterocycles in Medicinal Chemistry. PMC. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. scialert.net [scialert.net]

- 4. nbinno.com [nbinno.com]

- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Discovery and history of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

An in-depth analysis of available chemical and scientific literature indicates that 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is not a well-documented or commercially available compound. Its specific discovery and history are not detailed in prominent chemical databases or research articles.

However, the structural components of this molecule—a di-substituted pyrimidine core with hydrazino and iodo functional groups—belong to classes of compounds that are of significant interest in medicinal chemistry and drug development. This guide will, therefore, provide a comprehensive technical overview based on the established chemistry and biological activities of analogous structures. We will explore the probable synthetic pathways, predict its chemical behavior, and discuss its potential applications by drawing parallels with closely related, well-characterized molecules.

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a cornerstone of numerous biologically active molecules, including two of the nucleobases in DNA and RNA (cytosine and thymine). Its ability to form multiple hydrogen bonds, engage in π-stacking interactions, and serve as a scaffold for diverse functionalization makes it a "privileged structure" in drug discovery.

Deconstruction and Analysis of Functional Groups

To understand the potential of this compound, we must analyze its key functional components:

-

2,6-Dimethyl Groups: These methyl groups are electron-donating and can increase the electron density of the pyrimidine ring. They also provide steric bulk, which can influence how the molecule binds to a biological target and can protect the ring from metabolic degradation, potentially increasing the compound's half-life in vivo.

-

4-Hydrazino Group (-NHNH2): The hydrazino moiety is a potent nucleophile and a versatile synthetic handle. It is often used as a precursor for synthesizing more complex heterocyclic systems. In medicinal chemistry, the hydrazino group is a known pharmacophore that can chelate metal ions or form crucial hydrogen bonds with enzyme active sites.

-

5-Iodo Group (-I): The iodine atom is a large, lipophilic halogen. Its presence can significantly enhance a molecule's ability to bind to hydrophobic pockets in target proteins. Furthermore, the carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage functionalization of the molecule, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy

A plausible and efficient synthesis of this compound would likely start from a readily available precursor, 2,6-dimethylpyrimidin-4-one. The synthesis can be envisioned as a two-step process, as detailed below.

Experimental Protocol: A Two-Step Synthesis

Step 1: Iodination of the Pyrimidine Ring

The first step involves the electrophilic iodination of the pyrimidine core at the 5-position. This position is activated towards electrophilic attack.

-

Reagents: 2,6-dimethylpyrimidin-4-one, N-Iodosuccinimide (NIS), Acetonitrile (solvent).

-

Procedure:

-

Dissolve 1.0 equivalent of 2,6-dimethylpyrimidin-4-one in dry acetonitrile.

-

Add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-iodo-2,6-dimethylpyrimidin-4-one.

-

Step 2: Introduction of the Hydrazino Group

The second step is a nucleophilic aromatic substitution to replace a chloro group (introduced from the pyrimidin-4-one) with the hydrazino moiety.

-

Reagents: 5-iodo-2,6-dimethylpyrimidin-4-one, Phosphorus oxychloride (POCl3), Hydrazine hydrate.

-

Procedure:

-

Treat the 5-iodo-2,6-dimethylpyrimidin-4-one from the previous step with an excess of phosphorus oxychloride (POCl3) at reflux to convert the ketone to the corresponding 4-chloro-5-iodo-2,6-dimethylpyrimidine.

-

Carefully remove the excess POCl3 under vacuum.

-

Dissolve the resulting crude 4-chloro intermediate in ethanol.

-

Slowly add an excess of hydrazine hydrate to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product.

-

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Discovery

While this specific molecule has not been extensively studied, its structural motifs suggest several promising avenues for research, particularly in oncology and infectious diseases.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib). The 4-hydrazino group could act as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region, a common mechanism for achieving high potency and selectivity. The 5-iodo and 2,6-dimethyl groups could be tailored to target specific hydrophobic regions within the ATP-binding pocket of various kinases.

Visualization of a Hypothetical Kinase Binding Mode

Caption: Hypothetical binding mode of the target molecule in a kinase active site.

Platform for Library Synthesis

The true value of this compound may lie in its utility as a versatile chemical intermediate. The presence of two distinct reactive sites—the nucleophilic hydrazino group and the iodo group amenable to cross-coupling—allows for a modular and divergent synthesis of a large library of derivatives.

| Reactive Site | Potential Reactions | Possible Modifications |

| 4-Hydrazino Group | Condensation, Acylation | Formation of pyrazoles, triazoles, hydrazones, amides |

| 5-Iodo Group | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Introduction of aryl, heteroaryl, alkyl, and amino groups |

This dual reactivity enables the exploration of a vast chemical space around the pyrimidine core, which is a highly effective strategy for optimizing lead compounds in a drug discovery program.

Conclusion and Future Directions

Although the discovery and history of this compound are not documented, a thorough analysis of its structure provides a clear roadmap for its synthesis and potential applications. Its combination of a privileged pyrimidine scaffold with strategically placed functional groups makes it an intriguing candidate for kinase inhibitor programs and as a platform for combinatorial chemistry. Future research should focus on the successful synthesis and characterization of this compound, followed by screening against a panel of disease-relevant kinases and other biological targets to unlock its therapeutic potential. The insights gained from such studies would be invaluable for the rational design of next-generation therapeutics.

An In-depth Technical Guide on the Reactivity of the Hydrazino Group in Dimethylpyrimidines

Introduction: The Strategic Importance of Hydrazinodimethylpyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA. The introduction of a hydrazino (-NHNH2) group to a dimethyl-substituted pyrimidine ring gives rise to a class of compounds with a rich and versatile reactivity profile. These molecules, particularly isomers like 4-hydrazino-2,6-dimethylpyrimidine and 2-hydrazino-4,6-dimethylpyrimidine, are pivotal intermediates in the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines.[1][2] These fused systems are recognized as purine analogs and exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4]

This guide provides an in-depth exploration of the chemical behavior of the hydrazino group in dimethylpyrimidines, offering insights into the underlying principles that govern its reactivity. We will delve into key reaction classes, providing both mechanistic understanding and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Landscape: How the Dimethylpyrimidine Ring Modulates Hydrazino Group Reactivity

The reactivity of the hydrazino group is profoundly influenced by the electronic nature of the dimethylpyrimidine ring to which it is attached. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[5] This electron deficiency is somewhat mitigated by the electron-donating effect of the two methyl groups. However, the overall electronic character of the ring system still imparts a significant influence on the attached hydrazino moiety.

The nitrogen atom of the hydrazino group directly attached to the pyrimidine ring (the α-nitrogen) is less nucleophilic than the terminal nitrogen (the β-nitrogen). This is due to the delocalization of the lone pair of electrons from the α-nitrogen into the electron-deficient pyrimidine ring. Consequently, the β-nitrogen is the primary site of nucleophilic attack in most reactions.

Key Reaction Classes and Mechanistic Insights

The hydrazino group in dimethylpyrimidines participates in a variety of chemical transformations, making it a versatile handle for molecular elaboration. The most significant of these are condensation and intramolecular cyclization reactions.

Condensation Reactions: The Gateway to Hydrazone Derivatives

Hydrazinodimethylpyrimidimes readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[6][7] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the terminal amino group of the hydrazino moiety to the carbonyl carbon, followed by dehydration.[8]

Mechanism of Hydrazone Formation:

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic β-nitrogen of the hydrazino group then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product.

Experimental Protocol: Synthesis of a Hydrazone Derivative from 4-Hydrazino-2,6-dimethylpyrimidine and Benzaldehyde

-

Dissolution: Dissolve 4-hydrazino-2,6-dimethylpyrimidine (1.0 mmol) in 10 mL of ethanol in a round-bottom flask.

-

Addition of Aldehyde: Add benzaldehyde (1.0 mmol) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The product, a solid, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Intramolecular Cyclization: Forging the Pyrazolo[3,4-d]pyrimidine Core

The most significant application of hydrazinodimethylpyrimidines in medicinal chemistry is their use as precursors for the synthesis of pyrazolo[3,4-d]pyrimidines.[1][9] This transformation is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound, followed by an intramolecular cyclization.[10][11][12]

Mechanism of Pyrazolo[3,4-d]pyrimidine Formation:

The reaction begins with the condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the terminal amino group of the hydrazinodimethylpyrimidine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the α-nitrogen of the hydrazino group onto the second carbonyl carbon, leading to the formation of a five-membered pyrazole ring fused to the pyrimidine ring. Subsequent dehydration yields the aromatic pyrazolo[3,4-d]pyrimidine. The regioselectivity of the cyclization is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.[10]

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydrazino-4,6-dimethylpyrimidine (1.0 mmol) in 15 mL of glacial acetic acid.

-

Reagent Addition: Add ethyl acetoacetate (1.1 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Drying and Purification: Dry the crude product in an oven. The product can be purified by recrystallization from an appropriate solvent, such as ethanol.

Oxidation and Nucleophilic Substitution

While condensation and cyclization are the most prominent reactions, the hydrazino group in dimethylpyrimidines can also undergo oxidation and nucleophilic substitution.

-

Oxidation: The hydrazino group can be oxidized to a diazo group or further to other nitrogen-containing functionalities, although this is less commonly exploited for synthetic purposes.[13][14] Electrochemical studies have shown that hydrazone-containing drugs can undergo oxidation, which is a factor to consider in drug stability.[13]

-

Nucleophilic Substitution: The hydrazino group can act as a leaving group and be displaced by other nucleophiles, particularly when the pyrimidine ring is further activated by electron-withdrawing groups.[15][16] However, this is generally less favorable than reactions involving the nucleophilicity of the hydrazino group itself.

Data Presentation: A Comparative Overview

| Reaction Type | Key Reagents | Typical Conditions | Primary Product | Significance |

| Condensation | Aldehydes, Ketones | Room temperature, acid catalyst | Hydrazones | Intermediate for further functionalization |

| Intramolecular Cyclization | 1,3-Dicarbonyl compounds | Reflux in acetic acid or ethanol | Pyrazolo[3,4-d]pyrimidines | Access to biologically active scaffolds |

| Oxidation | Oxidizing agents (e.g., Br2) | Varies | Diazo compounds, etc. | Less common, relevant to stability |

| Nucleophilic Substitution | Strong nucleophiles | Harsher conditions | Substituted pyrimidines | Possible but less frequent |

Conclusion: A Versatile Synthon for Modern Drug Discovery

The hydrazino group in dimethylpyrimidines is a highly reactive and synthetically valuable functional group. Its propensity to undergo condensation and subsequent intramolecular cyclization reactions provides a robust and efficient pathway for the construction of the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. A thorough understanding of the electronic factors governing its reactivity, coupled with optimized experimental protocols, empowers researchers to leverage this versatile building block in the design and synthesis of novel therapeutic agents. The continued exploration of the reactivity of hydrazinodimethylpyrimidines promises to unlock new avenues for the development of innovative pharmaceuticals.

References

Sources

- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs | MDPI [mdpi.com]

- 14. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Modification of Heterocyclic Bases. Reactions at Carbon Atoms [tud.ttu.ee]

The Pivotal Role of Iodine in Modulating the Reactivity of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

This guide provides an in-depth analysis of the role of the iodine substituent in 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine, a versatile building block in medicinal chemistry and materials science. We will explore the nuanced electronic and steric effects of the iodine atom, its function as an exceptional leaving group in cross-coupling reactions, and its influence on the cyclization tendencies of the adjacent hydrazino group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold.

Introduction: The Strategic Importance of Iodinated Pyrimidines

The pyrimidine core is a cornerstone of numerous biologically active molecules, including several approved drugs. The strategic functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery. This compound is a particularly valuable synthetic intermediate due to the presence of two key reactive sites: the nucleophilic hydrazino group and the electrophilic carbon-iodine bond. The iodine atom at the C5 position is not a mere placeholder; it fundamentally governs the molecule's reactivity, opening up synthetic pathways that are inaccessible to its non-iodinated counterparts. This guide will dissect the multifaceted role of this iodine substituent.

Electronic and Steric Landscape of this compound

The iodine atom at the 5-position of the pyrimidine ring exerts a significant influence on the molecule's reactivity through a combination of electronic and steric effects.

-

Electronic Effects : Iodine is the most polarizable of the common halogens. While it is an inductively withdrawing group, it can also donate electron density to the aromatic ring through resonance (π-donation). This dual nature modulates the electron density of the pyrimidine ring, influencing the nucleophilicity of the exocyclic hydrazino group and the susceptibility of the ring to electrophilic or nucleophilic attack.

-

Steric Hindrance : The bulky iodine atom can sterically hinder the approach of reagents to the adjacent positions, thereby providing regiochemical control in certain reactions. This steric bulk is a critical factor in reactions involving the hydrazino group.

The Iodine Atom as a Superior Leaving Group in Cross-Coupling Reactions

A primary role of the iodine substituent is to serve as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. The relatively weak C-I bond is readily cleaved during the oxidative addition step in catalytic cycles, such as those of Suzuki, Sonogashira, and Heck reactions. This reactivity allows for the facile introduction of a wide range of substituents at the C5 position, a key strategy for library synthesis in drug discovery.

Comparative Reactivity of Halogens in Cross-Coupling

| Halogen | C-X Bond Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

| F | ~116 | Very Low |

| Cl | ~81 | Low |

| Br | ~68 | Moderate |

| I | ~54 | High |

This table summarizes the general trend in carbon-halogen bond energies and their correlation with reactivity in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Na₂CO₃ (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound and the arylboronic acid.

-

Add Pd(PPh₃)₄ and Na₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Directing Cyclization Reactions: The Synthesis of Pyrazolo[3,4-d]pyrimidines

The interplay between the iodine atom and the hydrazino group is elegantly demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. In these reactions, the hydrazino group acts as a binucleophile, first condensing with a suitable electrophile and then undergoing cyclization. The iodine atom can play a dual role here:

-

Electronic Modulation : The electron-withdrawing nature of the iodine can influence the acidity of the N-H protons of the hydrazino group, affecting its reactivity.

-

Participation in Cyclization : In some synthetic routes, the iodine atom can be reductively cleaved during a cyclization step, or it can be retained in the final product for further functionalization.

Experimental Workflow: Synthesis of a Pyrazolo[3,4-d]pyrimidine

Methodological & Application

Application Note: Synthesis of Pyrazoles using 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The versatile nature of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. A prominent route to pyrazole synthesis is the Knorr cyclocondensation reaction, which typically involves the reaction of a hydrazine derivative with a β-dicarbonyl compound. This application note provides a detailed protocol and scientific rationale for the synthesis of pyrazoles using a specialized hydrazine precursor, 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine . The resulting pyrazolyl-iodopyrimidine product is a valuable intermediate for further chemical transformations, particularly for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors and are actively investigated in oncology research. The presence of the iodine atom on the pyrimidine ring offers a reactive handle for subsequent cross-coupling reactions, further enhancing the synthetic utility of this building block.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of the pyrazole ring from this compound and a 1,3-dicarbonyl compound, such as acetylacetone, follows the well-established Knorr pyrazole synthesis mechanism.[1][2] The reaction proceeds via a cyclocondensation pathway.

Mechanism Overview:

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine moiety of this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Imine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

The reaction is typically catalyzed by a weak acid, which facilitates the dehydration steps.[3]

Experimental Protocol

This protocol details the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodo-2,6-dimethylpyrimidine from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

-

Reagent Addition: To this solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (3-4 drops).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting hydrazine will indicate the completion of the reaction. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the acetic acid.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.

-

-

Characterization: The structure of the synthesized 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodo-2,6-dimethylpyrimidine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices

-

Solvent: Ethanol is a common and effective solvent for Knorr pyrazole synthesis as it readily dissolves both the hydrazine and the dicarbonyl compound and has a suitable boiling point for reflux.

-

Catalyst: Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine. It also aids in the dehydration steps.

-

Work-up: The use of sodium bicarbonate is crucial to neutralize the acidic catalyst, preventing any potential side reactions during the work-up and purification steps. Washing with brine helps to remove any residual water from the organic layer.

-

Purification: Column chromatography or recrystallization are standard and effective methods for purifying the final product to remove any unreacted starting materials or by-products.

Regioselectivity Considerations

When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of two regioisomeric pyrazoles is possible.[4] The regioselectivity of the Knorr synthesis is influenced by several factors, including the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH, solvent).[5][6] In the case of this compound and acetylacetone (a symmetrical dicarbonyl), only one pyrazole product is expected. However, if an unsymmetrical dicarbonyl is used, a careful analysis of the product mixture would be necessary to determine the regioselectivity.

The Role of the Iodine Substituent

The iodine atom at the 5-position of the pyrimidine ring is a key feature of the starting material and the resulting pyrazole product. This halogen atom serves as a versatile synthetic handle for further functionalization. It can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at this position. This makes the synthesized 4-(pyrazol-1-yl)-5-iodopyrimidine a valuable intermediate in the synthesis of more complex molecules, including libraries of potential drug candidates.

Application in Pyrazolo[3,4-d]pyrimidine Synthesis

The synthesized 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodo-2,6-dimethylpyrimidine is a precursor for the synthesis of the fused heterocyclic system, 4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. This can be achieved through an intramolecular cyclization reaction, although this step may require specific conditions to facilitate the ring closure.

Data Summary

| Starting Material | Reagent | Product | Reaction Type | Key Conditions |

| This compound | Acetylacetone | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodo-2,6-dimethylpyrimidine | Knorr Pyrazole Synthesis | Ethanol, cat. Acetic Acid, Reflux |

Visualizations

Reaction Scheme:

Caption: Knorr pyrazole synthesis.

Experimental Workflow:

Caption: Experimental workflow for pyrazole synthesis.

References

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. One Pot Spiropyrazoline Synthesis via Intramolecular Cyclization/Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-AMino-3-Iodo-1H-Pyrazolo[3,4-D]PyriMidine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 5. 151266-23-8|3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 6. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Functionalized Pyrazolopyrimidines via Palladium-Catalyzed Cross-Coupling of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

Abstract: This document provides a comprehensive guide for the synthesis of substituted pyrazolopyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The protocol herein details a robust and versatile methodology commencing with 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine as a key building block. We will explore subsequent palladium-catalyzed cross-coupling reactions, namely the Suzuki and Sonogashira reactions, to introduce diverse functionalities at the C5 position. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data interpretation guidelines.

Introduction: The Significance of Pyrazolopyrimidines

Pyrazolopyrimidines are fused heterocyclic systems that are considered purine analogues, which allows them to act as antimetabolites in purine biochemical pathways.[1] This characteristic has rendered them a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Notably, compounds with this core structure have been developed as potent inhibitors of various kinases, phosphodiesterases, and other enzymes implicated in a range of pathologies including cancer, inflammation, and cardiovascular diseases. The ability to strategically functionalize the pyrazolopyrimidine core is paramount to modulating its pharmacological profile. The synthetic strategy detailed herein leverages the reactivity of an iodinated pyrimidine precursor to access a diverse library of novel pyrazolopyrimidine derivatives.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process. The first step involves the intramolecular cyclization of this compound to form the pyrazolo[3,4-d]pyrimidine core. The second step utilizes the reactivity of the iodine substituent at the C5 position for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties.

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used for the palladium-catalyzed reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 5-Iodo-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of the pyrazolopyrimidine core is achieved through an intramolecular cyclization of the hydrazinylpyrimidine precursor. This reaction is typically acid-catalyzed, promoting the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the pyrimidine ring, followed by elimination to form the fused ring system.

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or dioxane, add a catalytic amount of a strong acid (e.g., HCl, H2SO4).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO3 solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-Iodo-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Palladium-Catalyzed Cross-Coupling Reactions

The C5-iodo-pyrazolopyrimidine intermediate is a versatile substrate for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[2] Here, we detail the protocols for the Suzuki and Sonogashira couplings.

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[3][4] This reaction is widely used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl compounds.[5][6]

Caption: Suzuki coupling experimental workflow.

Protocol:

-

In a reaction vessel, combine 5-Iodo-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture under an inert atmosphere to a temperature between 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 5-substituted pyrazolopyrimidine.

Table 1: Representative Suzuki Coupling Conditions and Yields

| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene/H2O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (2) | Cs2CO3 | Dioxane/H2O | 100 | 8 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 95 | 12 | 78 |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] It is a highly efficient method for the synthesis of arylalkynes.[10]

Protocol:

-

To a solution of 5-Iodo-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with aqueous NH4Cl solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product via column chromatography to obtain the desired 5-alkynyl-pyrazolopyrimidine.

Table 2: Representative Sonogashira Coupling Conditions and Yields

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 (3) | CuI (5) | Et3N | THF | RT | 4 | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh3)4 (2) | CuI (5) | DIPEA | DMF | 50 | 6 | 88 |

| 3 | Propargyl alcohol | Pd(OAc)2/XPhos (2) | CuI (10) | Et3N | Acetonitrile | RT | 8 | 82 |

Mechanistic Insights

The catalytic cycles for both the Suzuki and Sonogashira reactions are well-established. They both involve the key steps of oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the respective coupling partner (organoboron or organocopper acetylide), and conclude with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: Generalized palladium catalytic cycle.

Characterization and Data Analysis

The synthesized compounds should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the products.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a diverse array of functionalized pyrazolopyrimidines. The use of this compound as a starting material, followed by intramolecular cyclization and subsequent palladium-catalyzed cross-coupling reactions, offers an efficient route to novel compounds with significant potential in drug discovery and development. The methodologies are scalable and amenable to the generation of chemical libraries for high-throughput screening.

References

- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5 - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlsYT8wPRnE5aKemIwYtuJmHC40MX5U1LSQLKlMMLClHsJdGbe_KbYZtBbul6tfcp55OdHKTjsb7Pt-F4Tg8gmtg5TgtVjbnsX7uX4rGNjZrqR_Olrzx8glGKcuntus4dtDCk=

- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - NIH. (n.d.).

-

Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. (2014). RSC Advances, 4(44), 23204-23219. [Link]

- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC - NIH. (n.d.).

- Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC - NIH. (n.d.).

- Sonogashira coupling - Wikipedia. (n.d.).

- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. (n.d.).

- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... - ResearchGate. (n.d.).

-

Synthesis of Some New Pyrazolotriazines, Pyrazolothiazines and Pyrazolopyrimidines. (1997). Journal of Chemical Research, 10, 352. [Link]

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).

- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. (n.d.).

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).

- Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide. (n.d.).

- Sonogashira Coupling - Chemistry LibreTexts. (2024).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- High Throughput Synthesis of Pyrazolopyrimidines via Copper‐Catalyzed Cyclization and X‐Ray Study. | Semantic Scholar. (2005).

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines - Benchchem. (n.d.).

- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2021).

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).

- New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed. (n.d.).

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021).

- Suzuki cross-coupling reaction - YouTube. (2020).

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.).

- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchGate. (2018).

- 4-Amino-2,6-Dimethylpyrimidine - ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond. The dysregulation of kinase activity is a hallmark of numerous cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy.[1][2] Within the vast chemical space explored for kinase inhibition, the pyrimidine scaffold has emerged as a "privileged" structure.[2] Its nitrogen-rich aromatic system is adept at forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases, effectively mimicking the adenine hinge-binding motif of ATP itself.[3] This bioisosteric relationship provides a robust anchor for the design of competitive inhibitors.

This application note focuses on a highly functionalized and strategically designed pyrimidine derivative: 4-hydrazino-5-iodo-2,6-dimethylpyrimidine . This precursor is engineered for versatility, offering multiple reaction handles for the efficient construction of diverse kinase inhibitor libraries. The hydrazine moiety serves as a nucleophile for the formation of fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core, a well-established scaffold in numerous approved and investigational kinase inhibitors.[3][4] The iodo group at the 5-position is a key feature for late-stage functionalization, enabling the introduction of various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the kinase active site to enhance potency and selectivity. Furthermore, the 2,6-dimethyl groups can influence the solubility and steric profile of the final compounds, potentially improving their drug-like properties.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a pivotal precursor for the next generation of kinase inhibitors.

Chemical Properties and Design Rationale